molecular formula C19H15N3O2S B2553652 N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1351645-62-9

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2553652
CAS No.: 1351645-62-9
M. Wt: 349.41
InChI Key: DRXGKXTXCQSRDJ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole core, which is known for its electron-accepting properties, and a naphthalene moiety, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as carbodiimide derivatives or boric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in various applications. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18(15-7-3-5-12-4-1-2-6-14(12)15)11-20-19(24)13-8-9-16-17(10-13)22-25-21-16/h1-10,18,23H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXGKXTXCQSRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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